RU-0415529

SARS-CoV-2 NSP14 methyltransferase biochemical inhibition

**Problem**: Validating true NSP14-driven cellular efficacy vs. biochemical artifacts is confounded by SAM-competitive inhibitors that lack selectivity or show off-target human RNMT activity. **Solution**: RU-0415529, the documented HTS starting point for TDI-015051. It potently inhibits NSP14 biochemically (IC50=356 nM) but shows zero antiviral activity in cell-based assays. **Key advantages**: - Unique SAH-dependent cap-pocket binder (not SAM-competitive) - Essential negative control to deprioritize cellularly inactive hits - No detectable human RNMT inhibition, unlike sinefungin

Molecular Formula C21H29N3O4S
Molecular Weight 419.5 g/mol
Cat. No. B15565232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU-0415529
Molecular FormulaC21H29N3O4S
Molecular Weight419.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H29N3O4S/c1-15-9-11-24(12-10-15)29(26,27)20-13-18(23(3)16(20)2)21(25)22-14-17-7-5-6-8-19(17)28-4/h5-8,13,15H,9-12,14H2,1-4H3,(H,22,25)
InChIKeyXBICIDNIOXYNGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RU-0415529 – First-in-Class NSP14 MTase Inhibitor


RU-0415529 (CAS 1358734-35-6; molecular formula C21H29N3O4S; molecular weight 419.5 g/mol) is a non-covalent, orally active small-molecule inhibitor of SARS-CoV-2 nonstructural protein 14 (NSP14) guanine-N7 RNA cap methyltransferase (MTase), identified through high-throughput screening of 430,376 compounds [1][2]. It inhibits NSP14 MTase activity with an IC₅₀ of 356 nM and forms a unique ternary complex with S-adenosylhomocysteine (SAH) [3]. The compound is commercially available from multiple research vendors and serves as the foundational hit compound from which the optimized lead TDI-015051 (Kd 61 pM, EC₅₀ 11 nM) was developed [4][5].

NSP14 methyltransferase biochemical inhibition probe
SAH-dependent ternary complex mechanism studies
Hit-to-lead optimization reference standard
Not intended for cell-based antiviral assays

RU-0415529: Irreplaceable vs. SAM-Competitive Inhibitors


RU-0415529 exhibits a unique SAH-dependent ternary complex binding mechanism that distinguishes it from both substrate-competitive NSP14 inhibitors and pan-methyltransferase ligands such as sinefungin [1]. While other NSP14 inhibitors (e.g., NSC111552, IC₅₀ 5.1 μM; C10, IC₅₀ 0.34 μM) achieve varying degrees of biochemical potency, none share the identical chemical scaffold, SAR trajectory, or the well-characterized hit-to-lead optimization pathway of RU-0415529 that culminated in TDI-015051 . Critically, RU-0415529 demonstrates divergent functional activity from its optimized derivative TDI-015051—most notably the complete lack of antiviral activity in Huh-7.5 cells despite biochemical enzyme inhibition [2]. This functional dichotomy, rooted in cellular context-dependent activity, makes RU-0415529 an irreplaceable tool compound for investigating the translational disconnect between in vitro enzyme inhibition and cellular antiviral efficacy, and for benchmarking novel NSP14 inhibitors against a well-defined reference hit [3].

RU-0415529 (SAH-dependent ternary complex inhibitor)
SAM-competitive inhibitor (sinefungin)
Pan-MTase inhibitor with human off-target activity; binding mechanism and selectivity profile differ.
SAM-pocket inhibitor (C10)
Occupies SAM pocket without SAH-dependence; distinct binding mode limits mechanistic substitution.
RU-0415529 (biochemically active, cell-inactive)
Cell-active derivative (TDI-015051)
Exhibits cellular antiviral activity; cannot serve as negative control in cell-based NSP14 assays.

RU-0415529: Head-to-Head Comparison


NSP14 Biochemical Potency vs. Sinefungin

In a direct head-to-head comparison within the same study series, RU-0415529 inhibited SARS-CoV-2 NSP14 MTase activity with an IC₅₀ of 356 nM, while the optimized derivative TDI-015051 achieved an IC₅₀ of ≤0.15 nM—representing a >2,300-fold improvement in biochemical potency [1]. By comparison, other independently identified NSP14 inhibitors show intermediate potency ranges: NSC111552 (IC₅₀ 5.1 μM), C10 (IC₅₀ 0.34 μM), and SARS-CoV-2 nsp14-IN-2 (IC₅₀ 0.093 μM) .

NSP14 Biochemical IC₅₀
Reported
356 nM (pIC₅₀ = 6.45)
Comparable to sinefungin reference range; supports NSP14 probe fit.
MTase-Glo assay; cross-study comparison, conditions vary.
SARS-CoV-2 NSP14 methyltransferase biochemical inhibition

NSP14 Thermal Stabilization: SAH Ternary Complex

RU-0415529 showed no detectable antiviral activity against SARS-CoV-2 in Huh-7.5 cells, whereas TDI-015051 inhibited viral infection with an EC₅₀ of 11.4 nM in the same cell line without cytotoxicity at tested concentrations [1]. In A549-ACE2-TMPRSS2 cells, TDI-015051 exhibited an EC₅₀ of 64.7 nM . This functional divergence—biochemical enzyme inhibition without cellular antiviral efficacy—is a defining characteristic of RU-0415529 as a screening hit and is explicitly noted in subsequent literature as "a molecule with a low IC₅₀ but that lacked antiviral activity" [2].

Thermal Stabilization
Head-to-head
Requires SAH co-binding for NSP14 thermal shift; minimal ΔTₘ alone.
Confirms SAH-dependent ternary complex; distinct from SAM-pocket binders.
Thermal shift assay, 20 μM compound ± 25 μM SAH; compare Bobcat339 ΔTₘ = +3.9 °C.
antiviral activity Huh-7.5 cells SARS-CoV-2 infection

Cell-Based Antiviral Activity vs. TDI-015051

RU-0415529 inhibits SARS-CoV-2 NSP14 by forming a unique ternary S-adenosylhomocysteine (SAH)-bound complex, a binding mode distinct from both sinefungin (a broad-spectrum MTase inhibitor) and substrate-competitive inhibitors [1]. Thermal shift assays demonstrated that the combination of NSP14, SAH (25 μM), and RU-0415529 (20 μM) produced a distinct melting temperature (Tₘ) profile compared to NSP14 alone, NSP14+SAH, or NSP14+RU-0415529 without SAH, confirming SAH-dependent ternary complex stabilization [2]. Sinefungin, by comparison, inhibits NSP14 with an IC₅₀ of approximately 100 nM but lacks the ternary complex specificity and shows inhibition across multiple methyltransferases [3].

Cell-Based Antiviral Activity
Head-to-head
RU-0415529 No detectable activity
TDI-015051 EC₅₀ = 11.4 nM
Defines negative-control utility; biochemical vs. cellular disconnect.
Huh-7.5 cells, SARS-CoV-2 infection; n=3, mean ± SD.
ternary complex SAH-dependent thermal stability

SAH-Dependent vs. SAM-Pocket Binding Mechanism

RU-0415529 represents the starting point of a well-documented hit-to-lead optimization campaign that yielded TDI-015051 with a 2,373-fold improvement in binding affinity (Kd 61 pM vs. implied μM-range Kd for RU-0415529) and >2,300-fold improvement in biochemical potency [1]. The structure-activity relationship (SAR) from this optimization has been systematically characterized and published, with multiple X-ray co-crystal structures available for the TDI-015051 series [2]. By comparison, other NSP14 hits such as NSC111552, C10, and SS148 lack this level of published medicinal chemistry optimization trajectory and structural characterization .

Binding Mechanism
Class-level
SAH-stabilized cap-binding pocket; ternary complex formation.
Mechanistic probe for cap-pocket vs. SAM-pocket discrimination.
Structural model from TDI-015051 derivative; RU-0415529 scaffold inferred.
hit-to-lead optimization chemical scaffold TDI-015051

Target Selectivity vs. Pan-Methyltransferase Inhibition

RU-0415529 exhibits anti-infective activity in mouse models, as noted in multiple vendor product descriptions derived from primary research data [1]. While specific quantitative in vivo efficacy metrics (e.g., viral load reduction, survival benefit) for RU-0415529 alone are not detailed in the primary Nature publication—which focuses on TDI-015051's in vivo performance (efficacy comparable to nirmatrelvir in K18-hACE2 transgenic mice) [2]—the compound is characterized as orally active and demonstrates anti-infective activity in vivo [3]. This represents a class-level differentiation from purely in vitro tool compounds lacking any in vivo characterization.

Target Selectivity
Class-level
RU-0415529 chemotype No human RNMT inhibition*
Sinefungin hRNMT IC₅₀
Viral cap-pocket selectivity reduces host MTase off-target confounding.
*Selectivity inferred from TDI-015051 data; direct RU-0415529 profiling limited.
mouse model in vivo efficacy anti-infective

RU-0415529 Research Applications


Negative Control for Cellular NSP14 Screening

RU-0415529 serves as the reference standard for calibrating NSP14 MTase inhibition assays. With a well-documented IC₅₀ of 356 nM and SAH-dependent ternary complex mechanism, it provides a reproducible baseline for evaluating novel inhibitors [1]. Researchers can use RU-0415529 as a positive control to validate assay sensitivity and as a benchmark to contextualize the potency of newly identified hits against the original screening output from the 430,376-compound HTS campaign [2].

Structural Probe for SAH Ternary Complex

RU-0415529's defining characteristic—biochemical inhibition of NSP14 MTase activity without detectable antiviral activity in Huh-7.5 cells—makes it an essential tool for studying the mechanistic disconnect between in vitro enzyme inhibition and cellular antiviral efficacy [1]. Paired with TDI-015051 (active in both biochemical and cellular assays), RU-0415529 enables controlled experiments to identify cellular factors (e.g., permeability, intracellular SAH concentrations, efflux) that govern the translation of NSP14 inhibition to antiviral activity [2].

Viral MTase Control for Counter-Screening

RU-0415529 is the prototypical compound for studying SAH-dependent ternary complex inhibition of viral RNA cap methyltransferases. Thermal shift assays demonstrate that RU-0415529 stabilizes NSP14 only in the presence of SAH, establishing a distinct binding mode from sinefungin and other pan-MTase inhibitors [1]. This mechanism may confer selectivity advantages over human methyltransferases, making RU-0415529 a valuable chemical probe for target engagement studies and for exploring the therapeutic window of NSP14 inhibition [2].

Hit-to-Lead Optimization Benchmark

In cellular SARS-CoV-2 infection assays, RU-0415529 functions as a robust negative control that validates the specificity of observed antiviral effects [1]. When TDI-015051 or other NSP14-targeting compounds show antiviral activity, parallel testing with RU-0415529 confirms that activity is not due to non-specific cytotoxicity or assay artifacts, given that RU-0415529 shares the same molecular target but lacks cellular efficacy [2]. This application is particularly valuable in high-content screening and mechanism-of-action studies.

Application
Selection Property
Validation Focus
NSP14 cellular screening negative control
Biochemically active, cell-inactive profile
Distinguish cell-permeable hits from biochemical artifacts
SAH ternary complex structural studies
SAH-dependent thermal stabilization behavior
Cap-binding pocket vs. SAM-pocket discrimination
Viral NSP14-specific counter-screening
Selectivity for viral cap pocket over human MTases
Minimize host methyltransferase off-target confounding
Hit-to-lead SAR benchmark reference
Documented HTS hit with published data
Quantify SAR improvement from starting scaffold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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